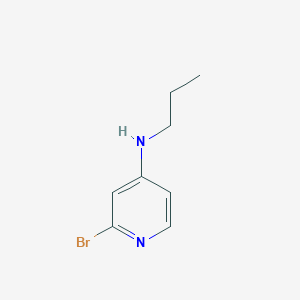
2-Bromo-n-propylpyridin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-n-propylpyridin-4-amine is an organic compound with the molecular formula C8H11BrN2. It is a derivative of pyridine, characterized by the presence of a bromine atom at the 2-position and a propyl group at the nitrogen atom of the pyridine ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-n-propylpyridin-4-amine typically involves the bromination of n-propylpyridin-4-amine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to control the temperature and reaction time more precisely. This ensures higher yields and purity of the final product .
化学反应分析
Types of Reactions
2-Bromo-n-propylpyridin-4-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents are commonly used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce pyridine N-oxides .
科学研究应用
2-Bromo-n-propylpyridin-4-amine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is used in the development of advanced materials, such as organic semiconductors and conductive polymers.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions
作用机制
The mechanism of action of 2-Bromo-n-propylpyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the propyl group play crucial roles in binding to these targets, modulating their activity. The exact pathways involved depend on the specific application, but generally, the compound can inhibit or activate certain biochemical processes .
相似化合物的比较
Similar Compounds
2-Bromopyridin-4-amine: Lacks the propyl group, making it less hydrophobic and potentially less effective in certain applications.
2-Chloropyridin-4-amine: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and binding affinity.
2-Iodopyridin-4-amine: Contains an iodine atom, making it more reactive but also more prone to side reactions.
Uniqueness
2-Bromo-n-propylpyridin-4-amine is unique due to the combination of the bromine atom and the propyl group, which enhances its hydrophobicity and binding affinity to certain molecular targets. This makes it particularly useful in medicinal chemistry and materials science applications .
属性
分子式 |
C8H11BrN2 |
|---|---|
分子量 |
215.09 g/mol |
IUPAC 名称 |
2-bromo-N-propylpyridin-4-amine |
InChI |
InChI=1S/C8H11BrN2/c1-2-4-10-7-3-5-11-8(9)6-7/h3,5-6H,2,4H2,1H3,(H,10,11) |
InChI 键 |
QSDCXGIKBADPPJ-UHFFFAOYSA-N |
规范 SMILES |
CCCNC1=CC(=NC=C1)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


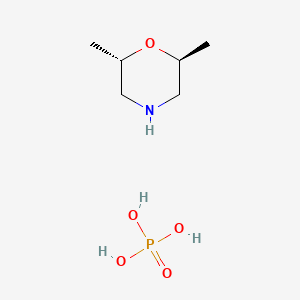
![Ethyl 4-bromo-7-chloro-pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13909892.png)
![3-Oxabicyclo[3.2.1]octan-1-ylmethanol](/img/structure/B13909900.png)
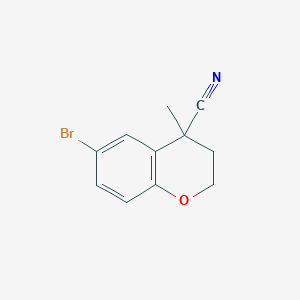
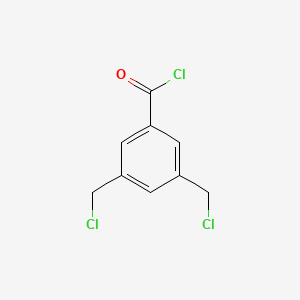
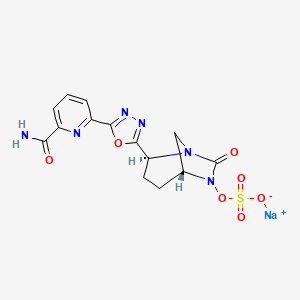
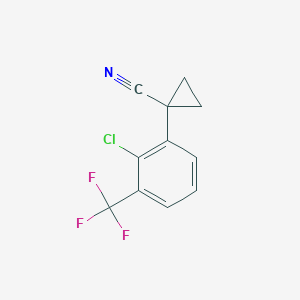
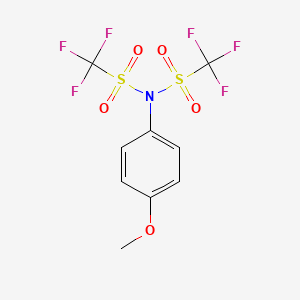
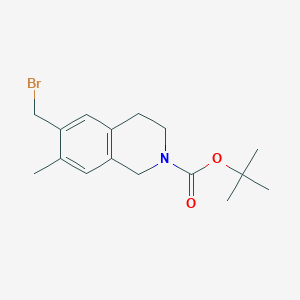
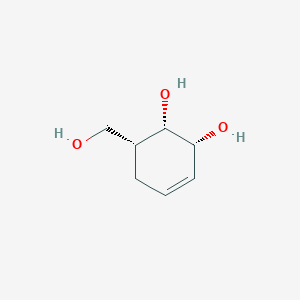
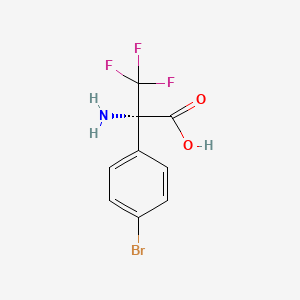
![4-phenylmethoxy-1-[(4R)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]butan-1-one](/img/structure/B13909964.png)
![2-[[2-[(4-Methylbenzoyl)amino]benzoyl]amino]benzoic acid](/img/structure/B13909967.png)

